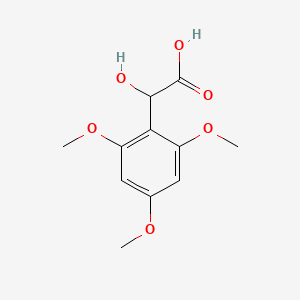
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is a chemical compound that features a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the reaction of dimethylamine with 1,1-difluoro-2-propanol in the presence of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: This compound has a similar structure but lacks the fluorine atoms and hydroxyl group.
Dimethylamine: A simpler compound with only the dimethylamino group and no additional functional groups.
Uniqueness
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.
Properties
Molecular Formula |
C5H12ClF2NO |
|---|---|
Molecular Weight |
175.60 g/mol |
IUPAC Name |
3-(dimethylamino)-1,1-difluoropropan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-8(2)3-4(9)5(6)7;/h4-5,9H,3H2,1-2H3;1H |
InChI Key |
HADWVTWUWXTOLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)


![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)


![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

